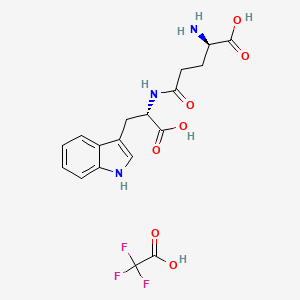
Golotimod TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an immunomodulating peptide with antimicrobial activity, known for its ability to stimulate T-lymphocyte differentiation, macrophage function, and specific immune responses . Golotimod trifluoroacetate has shown potential in enhancing the efficacy of antituberculosis therapy and treating various viral and bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Golotimod trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of gamma-D-glutamyl and L-tryptophan using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Golotimod trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to obtain the desired trifluoroacetate salt form .
Chemical Reactions Analysis
Types of Reactions
Golotimod trifluoroacetate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Golotimod trifluoroacetate, which may have enhanced or modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Golotimod trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating immune responses and enhancing macrophage function.
Medicine: Explored for its potential in treating tuberculosis, viral infections, and oral mucositis.
Industry: Utilized in the development of new antimicrobial agents and immunomodulatory therapies .
Mechanism of Action
Golotimod trifluoroacetate exerts its effects by acting on the Toll-like receptor pathway. It stimulates T-lymphocyte differentiation, macrophage function, and specific immune responses. The compound enhances the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (INF-g), which play crucial roles in immune modulation .
Comparison with Similar Compounds
Golotimod trifluoroacetate is unique compared to other similar compounds due to its specific dipeptide structure and immunomodulatory properties. Similar compounds include:
Gamma-D-glutamyl-L-tryptophan: The base form of Golotimod trifluoroacetate.
Golotimod hydrochloride: Another salt form of Golotimod with similar biological activities.
Other immunomodulating peptides: Compounds with similar mechanisms of action but different structures and specificities
Golotimod trifluoroacetate stands out due to its broad effects on the Toll-like receptor pathway and its potential therapeutic applications in treating various infections and immune-related conditions .
Properties
Molecular Formula |
C18H20F3N3O7 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H19N3O5.C2HF3O2/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;3-2(4,5)1(6)7/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t11-,13+;/m1./s1 |
InChI Key |
ZPZLJEOSWDKEOP-YLAFAASESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)
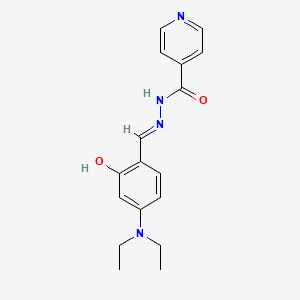
![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)
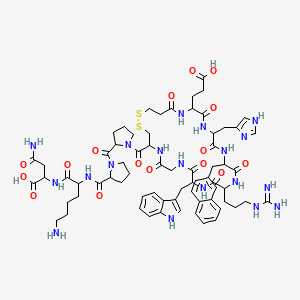


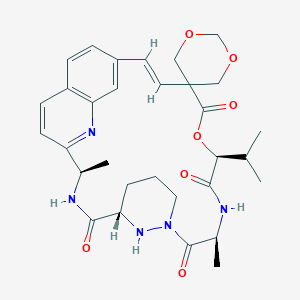
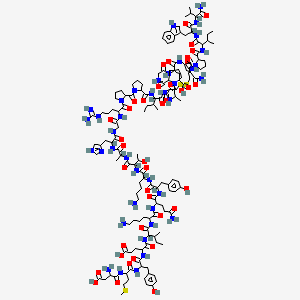
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
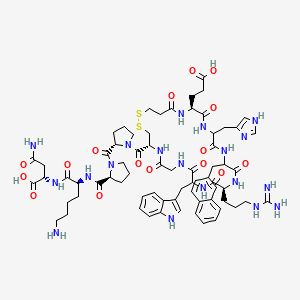
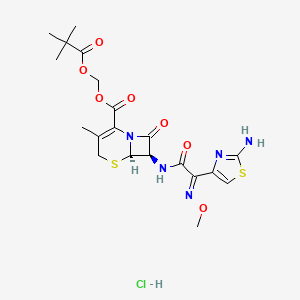
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)
![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
